3,4-Difluoro-4'-methoxybiphenyl
Description
3,4-Difluoro-4'-methoxybiphenyl is a biphenyl derivative with fluorine atoms at positions 3 and 4 on one benzene ring and a methoxy (-OCH₃) group at position 4' on the adjacent ring. This structure confers unique electronic and steric properties, making it valuable in materials science, pharmaceuticals, and organic synthesis. The methoxy group acts as an electron donor, while fluorination introduces electron-withdrawing effects, creating a polarizable system suited for applications requiring tunable electronic characteristics .
Properties
Molecular Formula |
C13H10F2O |
|---|---|
Molecular Weight |
220.21 g/mol |
IUPAC Name |
1,2-difluoro-4-(4-methoxyphenyl)benzene |
InChI |
InChI=1S/C13H10F2O/c1-16-11-5-2-9(3-6-11)10-4-7-12(14)13(15)8-10/h2-8H,1H3 |
InChI Key |
GYBIISSDQGGHSE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=C(C=C2)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Difluoro-4’-methoxy-1,1’-biphenyl typically involves the Suzuki–Miyaura cross-coupling reaction. This reaction is performed between an aryl halide and an arylboronic acid in the presence of a palladium catalyst and a base. For instance, the reaction between 3,4-difluoroiodobenzene and 4-methoxyphenylboronic acid in the presence of a palladium catalyst and potassium phosphate in a solvent mixture of tetrahydrofuran and water can yield the desired product .
Industrial Production Methods
Industrial production of biphenyl derivatives, including 3,4-Difluoro-4’-methoxy-1,1’-biphenyl, often employs scalable synthetic methodologies such as the Suzuki–Miyaura coupling due to its efficiency and functional group tolerance. The reaction conditions are optimized to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
3,4-Difluoro-4’-methoxy-1,1’-biphenyl undergoes various chemical reactions, including:
Electrophilic Substitution: Similar to other biphenyl derivatives, it can undergo electrophilic substitution reactions due to the electron-rich nature of the biphenyl scaffold.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different functionalized derivatives.
Cross-Coupling Reactions: It can participate in further cross-coupling reactions to form more complex biphenyl derivatives.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include halogens, nitrating agents, and sulfonating agents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Cross-Coupling: Palladium catalysts and bases like potassium phosphate are used in Suzuki–Miyaura coupling.
Major Products Formed
The major products formed from these reactions include various functionalized biphenyl derivatives, which can be further utilized in different applications .
Scientific Research Applications
3,4-Difluoro-4’-methoxy-1,1’-biphenyl has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems and interactions due to its structural properties.
Mechanism of Action
The mechanism by which 3,4-Difluoro-4’-methoxy-1,1’-biphenyl exerts its effects involves interactions with molecular targets and pathways specific to its functional groups. For instance, the presence of fluorine atoms can enhance the compound’s binding affinity to certain biological targets, while the methoxy group can influence its electronic properties and reactivity .
Comparison with Similar Compounds
Substituent Effects on Electronic Properties
The compound’s reactivity and electronic behavior are influenced by substituents. Key comparisons include:
- Methoxy vs. Nitro : The methoxy group enhances electron density on the biphenyl core, favoring electrophilic substitution reactions, whereas the nitro group deactivates the ring, directing reactivity toward nucleophilic pathways .
- Alkyl vs. Methoxy : Cyclohexyl or propyl substituents (e.g., 3,4-Difluoro-4'-(trans-4-pentylcyclohexyl)-1,1'-biphenyl) introduce hydrophobicity and mesomorphic properties, critical for liquid crystal applications .
Physical Properties and Solubility
Substituents significantly impact melting points, boiling points, and solubility:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | Solubility Trends |
|---|---|---|---|---|---|
| This compound | C₁₃H₁₀F₂O | 232.21 | Not reported | ~1.2 (predicted) | Polar solvents (e.g., acetone) |
| 3,4-Difluoro-4'-(4-ethylcyclohexyl)biphenyl | C₂₀H₂₂F₂ | 300.39 | Not reported | ~1.15 | Non-polar solvents (hexane) |
| 3,4-Difluoro-4′-nitrobiphenyl | C₁₂H₇F₂NO₂ | 235.19 | 343.9 (predicted) | 1.208 | Moderate polarity (DCM/EtOH) |
- Methoxy Derivative: Higher polarity due to -OCH₃ enhances solubility in polar solvents like acetone or ethanol .
- Alkylcyclohexyl Derivatives: Bulkier substituents reduce polarity, favoring solubility in non-polar solvents and improving thermal stability in LCDs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
